[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate
Overview
Description
Kappa-Carrageenan is a high molecular weight sulfated polysaccharide derived from red algae, specifically from species like Kappaphycus alvarezii . It is widely used in various industries due to its gelling, thickening, and stabilizing properties . Kappa-Carrageenan is one of the three main types of carrageenan, the others being iota and lambda .
Mechanism of Action
Target of Action
Kappa-Carrageenan (κ-Carrageenan) is a linear sulfated polysaccharide composed of repeating units of galactose and 3,6-anhydrogalactose . It primarily targets the cell walls of red seaweed species of the class Rhodophyceae . It is widely used in the food industry as a thickening, gelling, and stabilizing agent .
Mode of Action
The mode of action of κ-Carrageenan is primarily through its interaction with its targets, leading to changes in their structure and function. A novel gene encoding a new κ-carrageenase was cloned from Colwellia echini and heterologously expressed in Escherichia coli BL21 (DE3). The enzyme showed maximum activity at pH 8.0 and 35 °C . The degradation of κ-Carrageenan by κ-carrageenase leads to degradation products with different degrees of polymerization .
Biochemical Pathways
The biochemical pathways affected by κ-Carrageenan involve the conversion of the precursor γ-carrageenan into more specific and functional carrageenans (kappa-, iota-, and lambda-). The carrageenan conversion process consists of three steps: First, the sulfotransferase converts γ-carrageenan to μ-carrageenan .
Result of Action
The action of κ-Carrageenan results in a variety of biological activities. Studies have demonstrated that oligo-κ-carrageenan, the degradation products of κ-Carrageenan, possess a variety of biological activities for human health, including antioxidant, antitumor, immunomodulatory, anti-inflammatory, and antiviral activities .
Action Environment
The action of κ-Carrageenan is influenced by environmental factors. For instance, the viscosity of carrageenan is primarily influenced by differences in environmental circumstances, particularly temperature and nutrient levels, which vary depending on the cultivation sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kappa-Carrageenan is typically extracted from red algae through a series of steps involving alkaline treatment, filtration, and precipitation . The algae are first treated with potassium hydroxide (KOH) to dissolve the carrageenan, followed by the addition of magnesium chloride (MgCl2) to precipitate the kappa-carrageenan . The resulting solution is then filtered to obtain the kappa-carrageenan .
Industrial Production Methods
In industrial settings, kappa-carrageenan is produced through aquaculture-based seaweed farming, primarily involving species like Eucheuma and Kappaphycus . The seaweed is harvested, dried, and then processed to extract the carrageenan. The extraction process involves treating the seaweed with hot water or an alkaline solution, followed by filtration and precipitation .
Chemical Reactions Analysis
Types of Reactions
Kappa-Carrageenan undergoes various chemical reactions, including esterification, alkylation, and cationization . These reactions are used to modify its physicochemical properties for specific applications .
Common Reagents and Conditions
Esterification: Involves reacting kappa-carrageenan with oleic acid or stearic acid in the presence of a catalyst.
Alkylation: Uses reagents like 3-chloro-2-hydroxypropyltrimethyl ammonium chloride in alkaline conditions.
Cationization: Involves the generation of 2,3-epoxy reagents in situ, followed by reaction with kappa-carrageenan.
Major Products
The major products formed from these reactions include cationized kappa-carrageenan with enhanced viscosity and gelling properties .
Scientific Research Applications
Kappa-Carrageenan has a wide range of applications in scientific research:
Comparison with Similar Compounds
Kappa-Carrageenan is often compared with other types of carrageenan, such as iota and lambda .
Iota-Carrageenan: Contains two sulfate groups and forms soft, elastic gels in the presence of calcium ions.
Lambda-Carrageenan: Contains three sulfate groups and does not form gels but acts as a thickening agent.
Kappa-Carrageenan is unique due to its ability to form strong, rigid gels in the presence of potassium ions, making it particularly useful in food and pharmaceutical applications .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O25S2/c25-1-5-14(48-50(33,34)35)9(27)10(28)22(42-5)45-16-8-4-40-19(16)12(30)23(44-8)47-20-13(31)24(43-6(2-26)17(20)49-51(36,37)38)46-15-7-3-39-18(15)11(29)21(32)41-7/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38)/p-2/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20-,21+,22+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOZWUKQPJXOIG-XSBHQQIPSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@@H]4[C@@H]([C@@H]5[C@H]([C@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)OS(=O)(=O)[O-])O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O25S2-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11114-20-8 | |
Record name | κ-Carrageenan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is kappa-carrageenan and what are its primary applications?
A: kappa-Carrageenan is a sulfated linear polysaccharide derived from red seaweed. It is widely used in the food, pharmaceutical, and cosmetic industries as a gelling, thickening, and stabilizing agent. []
Q2: How does kappa-carrageenan form gels?
A: kappa-Carrageenan gels through a two-step process. First, it forms double helices upon cooling in the presence of specific cations like potassium. These helices then aggregate further, forming a three-dimensional network that traps water and creates the gel structure. [, , ]
Q3: Can other factors influence kappa-carrageenan gelation?
A3: Yes, several factors can influence kappa-carrageenan gelation, including:
- Presence of other hydrocolloids: Some hydrocolloids, like locust bean gum, can interact synergistically with kappa-carrageenan, enhancing gel strength. [, ]
- pH: While kappa-carrageenan gels are relatively stable across a pH range of 7.0 to 11.5, gel strength can decrease in acidic conditions. []
- Ionic strength: The presence and concentration of specific cations, like potassium and calcium, play a crucial role in promoting helix formation and gelation. [, ]
- Temperature: kappa-Carrageenan exhibits thermoreversible gelation, with gel strength typically increasing as temperature decreases. [, ]
Q4: How does the molecular weight of kappa-carrageenan affect its properties?
A: Lower molecular weight kappa-carrageenan tends to form weaker gels compared to higher molecular weight forms. Additionally, enzymatic degradation of kappa-carrageenan, which reduces its molecular weight, can affect its gelation properties and the types of oligosaccharides produced. [, ]
Q5: Can kappa-carrageenan be used to encapsulate active ingredients?
A: Yes, kappa-carrageenan is an effective matrix for encapsulating and delivering active ingredients. This is due to its ability to form gels, its biocompatibility, and its mucoadhesive properties. Studies have shown its potential for controlled drug delivery in the buccal cavity, particularly for treating fungal infections. [, ]
Q6: How does kappa-carrageenan interact with proteins?
A: kappa-Carrageenan can interact with proteins, specifically casein micelles, through electrostatic interactions. These interactions can lead to phase separation phenomena and the formation of aggregated structures, influencing the rheological properties of the mixture. The interaction is affected by factors such as pH, ionic strength, and the type of carrageenan used. [, ]
Q7: What are the applications of kappa-carrageenan in food products?
A7: kappa-Carrageenan is used in various food products for its gelling, thickening, and stabilizing properties. Some examples include:
- Dairy products: It prevents whey separation and provides a creamy texture in products like yogurt, ice cream, and processed cheese. [, , ]
- Meat products: It improves water holding capacity and texture in sausages and other meat products, enabling fat and salt reduction. []
- Bakery products: It enhances the texture and shelf-life of bread and bakery products. []
- Plant-based alternatives: It is used to mimic the texture and mouthfeel of traditional meat and dairy products in plant-based alternatives. []
- Beverages: It acts as a stabilizer and suspending agent for particles in beverages. []
Q8: What are the potential benefits of using kappa-carrageenan in drug delivery systems?
A8: kappa-Carrageenan offers several advantages as a drug delivery vehicle:
- Biocompatibility: It is generally recognized as safe for human consumption and exhibits good biocompatibility. [, ]
- Mucoadhesion: It can adhere to mucosal surfaces, like those in the mouth, allowing for localized drug delivery. []
- Controlled release: It can control the release of encapsulated drugs, potentially improving their efficacy and reducing side effects. [, , ]
Q9: Can kappa-carrageenan be chemically modified to alter its properties?
A: Yes, kappa-carrageenan can be chemically modified to tailor its properties for specific applications. For example, grafting acrylic acid onto kappa-carrageenan can enhance its water absorption capacity, making it suitable for use in superabsorbent hydrogels. []
Q10: What analytical techniques are used to characterize kappa-carrageenan?
A10: Several analytical techniques are used to characterize kappa-carrageenan:
- Fourier-transform infrared spectroscopy (FTIR): Provides information about the functional groups present in the molecule, confirming its structure and detecting any chemical modifications. [, , ]
- Nuclear magnetic resonance (NMR): Offers detailed structural information and can be used to study the conformational changes of kappa-carrageenan in solution. [, ]
- Transmission electron microscopy (TEM): Enables visualization of the microstructure of kappa-carrageenan gels, providing insights into their network structure and porosity. [, ]
- Rheological measurements: Characterize the flow and deformation behavior of kappa-carrageenan solutions and gels, providing information about their viscosity, gel strength, and elasticity. [, , , , , ]
- Differential scanning calorimetry (DSC): Measures the heat flow associated with thermal transitions in kappa-carrageenan, providing information about its melting point, gelation temperature, and the enthalpy changes associated with these processes. [, , ]
Q11: What are the future directions for research on kappa-carrageenan?
A11: Future research on kappa-carrageenan is likely to focus on:
- Developing sustainable and efficient methods for its production and extraction. []
- Further exploring its potential in drug delivery and tissue engineering applications. []
- Investigating its interactions with other biopolymers and bioactive compounds. [, , ]
- Understanding its impact on human gut health and the factors that influence its potential pro-inflammatory effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.